REACTION_SMILES
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[CH2:21]([N+:22]([CH2:23][CH3:24])([CH2:25][CH3:26])[CH2:27][CH3:28])[CH2:29][CH2:30][CH3:31].[CH3:32][C:33]#[N:34].[Cl-:20].[OH:1][c:2]1[c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[c:4](=[O:9])[nH:5][c:6]([CH3:8])[cH:7]1.[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19]>>[c:2]1([Cl:17])[c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[c:4](=[O:9])[nH:5][c:6]([CH3:8])[cH:7]1
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Name
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CCCC[N+](CC)(CC)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CC)(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(O)cc(C)[nH]c1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)c1c(Cl)cc(C)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |